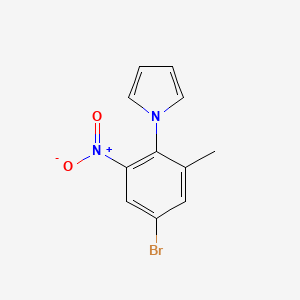

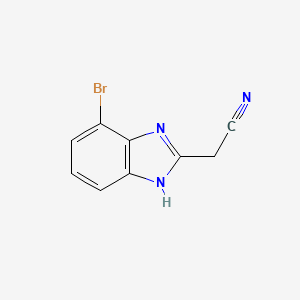

![molecular formula C20H14ClN3O B2774033 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 70372-02-0](/img/structure/B2774033.png)

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

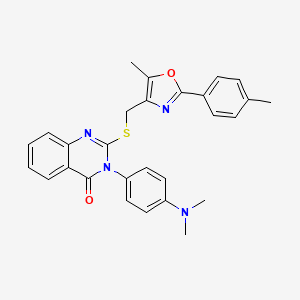

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a compound that contains a benzothiazole moiety . Benzothiazole is a versatile heterocyclic nucleus and is present in various bioactive compounds . It is also an essential part of many antineoplastics derivatives and is used for the treatment of chronic lymphocytic leukemia .

Synthesis Analysis

The compound was synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis

The compound was characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Physical And Chemical Properties Analysis

The compound has been characterized by 1H NMR, IR, elemental and X-ray analysis . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Aplicaciones Científicas De Investigación

Organic Synthesis and Characterization

Research efforts have been made to synthesize and characterize various derivatives of benzamide compounds, investigating their potential applications in diverse fields such as organic synthesis, herbicide development, and antimicrobial activities. For instance, studies on organic N-halogen compounds have led to the synthesis of derivatives through reactions with dimethyl sulfide, yielding compounds with potential applications in creating 1,2,4-oxadiazoles and thiadiazolyl derivatives (Fuchigami & Odo, 1977). Another research area involves the development of benzamides as herbicides, showing activity against annual and perennial grasses, hinting at their agricultural utility (Viste, Cirovetti, & Horrom, 1970).

Antimicrobial and Antitumor Applications

Several studies have synthesized and evaluated benzamide derivatives for their antimicrobial and antitumor activities. Notably, Schiff bases derived from benzamide compounds have shown promising antibacterial activity against pathogenic bacteria, and some have been identified as potential inhibitors of key proteins in SARS-CoV-2, suggesting their use in addressing infectious diseases and pandemics (Al‐Janabi, Elzupir, & Yousef, 2020). Additionally, derivatives of nicotinic acid with benzothiazole have demonstrated antimicrobial properties against a spectrum of bacterial and fungal species, emphasizing the chemical's potential in developing new antimicrobial agents (Patel & Shaikh, 2010).

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOLGZUQWDJPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2773950.png)

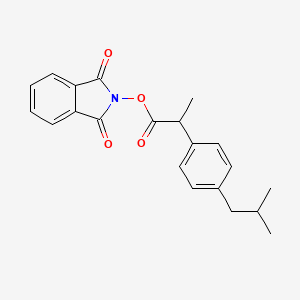

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773952.png)

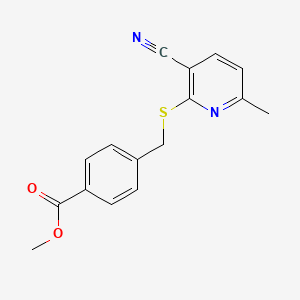

![N-[(1R)-1-Cyano-2-methylpropyl]thiadiazole-5-carboxamide](/img/structure/B2773959.png)

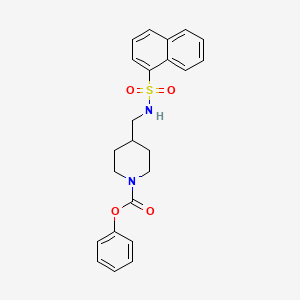

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)